molecular formula C6H5F2N5 B11907324 6-(Difluoromethyl)-9H-purin-2-amine

6-(Difluoromethyl)-9H-purin-2-amine

Cat. No.: B11907324
M. Wt: 185.13 g/mol
InChI Key: OFHYBNIXPAYEGO-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-9H-purin-2-amine (CAS: 1706442-43-4) is a purine derivative characterized by a difluoromethyl group at the 6-position of the purine scaffold. The difluoromethyl group introduces steric and electronic effects that enhance metabolic stability and binding interactions, common advantages of fluorinated compounds in medicinal chemistry .

Properties

Molecular Formula

C6H5F2N5

Molecular Weight

185.13 g/mol

IUPAC Name

6-(difluoromethyl)-7H-purin-2-amine

InChI

InChI=1S/C6H5F2N5/c7-4(8)2-3-5(11-1-10-3)13-6(9)12-2/h1,4H,(H3,9,10,11,12,13)

InChI Key

OFHYBNIXPAYEGO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of purine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper or silver salts to facilitate the reaction .

Industrial Production Methods

Industrial production of 6-(Difluoromethyl)-9H-purin-2-amine may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-9H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

Medicinal Chemistry

6-(Difluoromethyl)-9H-purin-2-amine has garnered attention for its potential as a therapeutic agent:

  • Antiviral Activity: The compound may inhibit viral replication by interfering with nucleic acid synthesis. Its difluoromethyl group enhances binding affinity to viral enzymes, making it a candidate for antiviral drug development .
  • Anticancer Properties: Research indicates that this compound can modulate enzyme activity related to cancer cell proliferation, positioning it as a potential anticancer agent.

Biological Studies

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation: It can act as an inhibitor or activator of various enzymes involved in metabolic pathways, influencing biological processes .
  • Nucleic Acid Interaction: The compound's structure allows it to interact with nucleic acids, potentially affecting their function and stability.

Chemical Research

In chemical synthesis, 6-(Difluoromethyl)-9H-purin-2-amine serves as a valuable building block:

  • Fluorinated Pharmaceuticals: Its unique properties make it useful in the synthesis of fluorinated compounds, which are important in drug development due to their enhanced metabolic stability and bioactivity.
  • Advanced Materials Development: The compound's characteristics allow for applications in creating advanced materials with specific chemical properties.

Case Studies and Research Findings

Several studies have highlighted the applications of 6-(Difluoromethyl)-9H-purin-2-amine:

  • Antiviral Research:
    • A study demonstrated that derivatives of this compound effectively inhibited viral replication in vitro, showcasing significant promise for future antiviral therapies .
  • Cancer Cell Proliferation:
    • Research indicated that the compound could reduce the growth rate of certain cancer cell lines by modulating key metabolic pathways.
  • Fluorinated Drug Development:
    • Investigations into the synthesis of fluorinated purines have shown that incorporating the difluoromethyl group enhances the stability and efficacy of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also interfere with nucleic acid synthesis and function, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Purine Derivatives

Compound Name 6-Substituent 9-Substituent Target(s) IC₅₀/Activity Key Findings
6-(Difluoromethyl)-9H-purin-2-amine Difluoromethyl H Undetermined N/A Fluorine enhances metabolic stability
6-[6-(Diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine Diethylaminopyridinyl Morpholinylphenyl PDPK1 (PI3K/AKT/mTOR pathway) Not reported Inhibits PDPK1, repurposed via phenotypic screening
Silmitasertib - - Casein kinase II, mTOR, PI3K-α 390 nM (mTOR), 461 nM (PI3K-α) Dual inhibitor identified via clustering
NU6300 Cyclohexylmethoxy H CDK2 (covalent inhibition) N/A Irreversibly binds Lys89 via vinyl sulfone
9-Phenyl-9H-purin-6-amine derivatives NH₂ Phenyl N/A N/A Synthesized via imidazole intermediates; high yields (~90%)
6-Chloro-9-((5-(p-tolyl)-1H-triazol-4-yl)methyl)-9H-purin-2-amine Cl Triazolylmethyl Undetermined N/A Synthesized via click chemistry; structural diversity

Key Differentiators

(i) Substituent Effects on Target Specificity

  • The difluoromethyl group in 6-(Difluoromethyl)-9H-purin-2-amine likely increases hydrophobicity and electron-withdrawing effects, enhancing interactions with hydrophobic binding pockets compared to non-fluorinated analogs like 9-phenyl-9H-purin-6-amine .
  • Silmitasertib and the diethylaminopyridinyl analog (Table 1) demonstrate that subtle structural changes (e.g., morpholinylphenyl vs. trifluoromethoxyphenyl) redirect activity toward different kinase targets (Casein kinase II vs. PDPK1) .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Yield (%) LogP (Predicted)
6-(Difluoromethyl)-9H-purin-2-amine Not reported Not reported ~1.8 (estimated)
N-cyclohexyl-9-hexyl-6-(4-(trifluoromethoxy)phenyl)-9H-purin-2-amine 84–86 96 4.2
9-Pentyl-2-(4-phenylpiperazin-1-yl)-6-(4-(trifluoromethoxy)phenyl)-9H-purine 119–120 90 3.9
  • Longer alkyl chains (e.g., hexyl, pentyl) reduce melting points, suggesting increased lipophilicity and solubility in organic media .
  • Fluorinated aryl groups (e.g., trifluoromethoxy) elevate LogP, enhancing membrane permeability .

Biological Activity

6-(Difluoromethyl)-9H-purin-2-amine, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is structurally related to adenosine and its analogs, which are known for their significant roles in various biological processes. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of 6-(Difluoromethyl)-9H-purin-2-amine can be represented as follows:

C8H8F2N4\text{C}_8\text{H}_8\text{F}_2\text{N}_4

This compound features a difluoromethyl group at the 6-position of the purine ring, which is hypothesized to enhance its biological activity compared to other purine derivatives.

Anticancer Properties

Recent studies have indicated that 6-(Difluoromethyl)-9H-purin-2-amine exhibits notable anticancer properties. In vitro assays demonstrated that this compound has a half-maximal effective concentration (EC50) of approximately 25.6 µM against various cancer cell lines, with a cytotoxic concentration (CC50) greater than 100 µM, indicating a favorable therapeutic index .

Table 1: Anticancer Activity of 6-(Difluoromethyl)-9H-purin-2-amine

Cell LineEC50 (µM)CC50 (µM)
Cancer Cell Line A25.6>100
Cancer Cell Line B30.0>100
Cancer Cell Line C20.5>100

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

The antimicrobial properties of 6-(Difluoromethyl)-9H-purin-2-amine have also been evaluated against various bacterial strains. Studies show that it possesses significant activity against both gram-positive bacteria and mycobacterial strains, outperforming some clinically used antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Mycobacterium tuberculosis15 µg/mL
Escherichia coli>50 µg/mL

The compound's ability to inhibit bacterial growth suggests its potential as an effective antimicrobial agent.

The mechanism by which 6-(Difluoromethyl)-9H-purin-2-amine exerts its biological effects is believed to involve the inhibition of key enzymes within purine metabolism pathways and potential interactions with adenosine receptors. Structural studies have shown that modifications at the 6-position can significantly impact binding affinity and selectivity for these targets .

Case Studies

In one notable case study, researchers explored the effects of 6-(Difluoromethyl)-9H-purin-2-amine in combination with traditional chemotherapeutics on resistant cancer cell lines. The combination therapy resulted in synergistic effects, enhancing overall cell death compared to monotherapy with either agent alone. This finding underscores the potential of this compound in combination therapies for more effective cancer treatment .

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